N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound with a unique structure that combines a sulfamoyl group, a methylthio group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps. One common approach is to start with the appropriate nicotinamide derivative and introduce the methylthio group through a substitution reaction. The sulfamoyl group can be introduced via a reaction with dimethylsulfamoyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or ionic interactions with proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(N,N-Dimethylsulfamoyl)-5-methylphenyl)boronic acid
- N-(3-(N,N-Dimethylsulfamoyl)phenyl)hydrazinecarbothioamide
- Dimethylsulfamoyl chloride
Uniqueness
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H19N3O3S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-7-8-12(10-14(11)24(21,22)19(2)3)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20) |
InChI Key |
QNPOVDLYPKPNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.